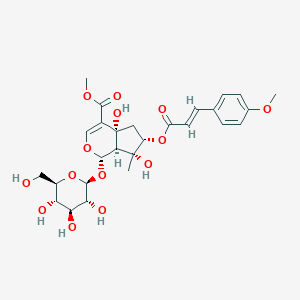
Durantoside II
描述
Durantoside II is a natural iridoid glucoside compound isolated from the leaves of the tree Duranta erecta . It is known for its potential biological activities, including the inhibition of cell proliferation and induction of cell death in vitro . The molecular formula of this compound is C27H34O14, and it has a molecular weight of 582.55 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Durantoside II is primarily obtained from natural sources, specifically from the leaves of Duranta erecta . The extraction process involves the use of solvents such as methanol, ethanol, and dichloromethane to isolate the iridoid glucosides. The isolated compounds are then purified using chromatographic techniques such as silica gel chromatography .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced through the extraction and purification of natural sources. advancements in synthetic biology and biotechnology may pave the way for more efficient industrial production methods in the future.
化学反应分析
Types of Reactions
Durantoside II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the iridoid glucoside structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized iridoid derivatives, while reduction can produce reduced forms of this compound.
科学研究应用
Durantoside II has several scientific research applications, including:
作用机制
Durantoside II exerts its effects through various molecular targets and pathways. It has been shown to inhibit the proliferation of cells and induce cell death by interfering with specific cellular processes . The compound inhibits endothelin-1, a peptide that plays a role in vasoconstriction and cell proliferation . Additionally, this compound exhibits antioxidant properties, which contribute to its protective effects against oxidative stress .
相似化合物的比较
Similar Compounds
Durantoside I: Another iridoid glucoside isolated from Duranta erecta with similar biological activities.
Lamiide: An iridoid glucoside with antioxidant and anti-inflammatory properties.
Verbascoside: A phenylethanoid glycoside known for its antioxidant and antimicrobial activities.
Uniqueness of Durantoside II
This compound is unique due to its specific molecular structure and the presence of tetraacetate groups, which contribute to its distinct biological activities . Its ability to inhibit endothelin-1 and induce cell death sets it apart from other similar compounds .
属性
IUPAC Name |
methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O14/c1-26(34)17(40-18(29)9-6-13-4-7-14(36-2)8-5-13)10-27(35)15(23(33)37-3)12-38-25(22(26)27)41-24-21(32)20(31)19(30)16(11-28)39-24/h4-9,12,16-17,19-22,24-25,28,30-32,34-35H,10-11H2,1-3H3/b9-6+/t16-,17+,19-,20+,21-,22-,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVHBAATHWQAS-OALRNCSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53526-66-2 | |
| Record name | Durantoside II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053526662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What plant sources are known to contain Durantoside II?
A1: this compound has been isolated from the leaves of Duranta repens Linn. [] and the Brazilian plant Pseudocalymma elegans (Vell.) Kuhlm. [].
Q2: What spectroscopic data is available for this compound?
A3: Although [] specifically mentions reporting ¹³C NMR data for this compound for the first time, the actual data is not included in the provided abstract. Further investigation into the full publication may be required to access the spectroscopic data.
Q3: Are there other known iridoid glucosides related to this compound?
A4: Yes, Durantoside I, IV, and V are also found in Duranta repens Linn. []. Additionally, Pseudocalymma elegans contains a new iridoid glucoside named Pseudocalymmoside, alongside this compound and Lamiide []. The structural similarities and potential relationships between these compounds require further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


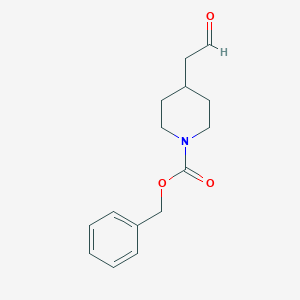
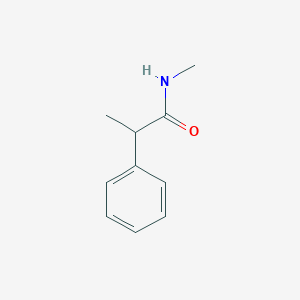
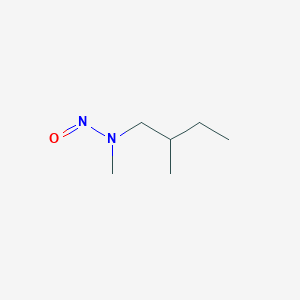
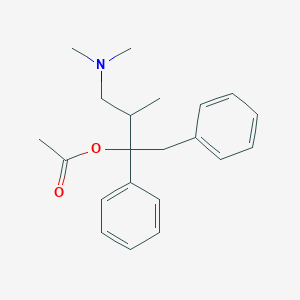
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)
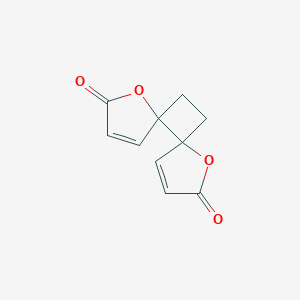

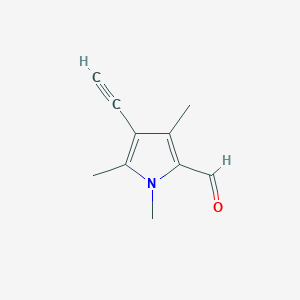

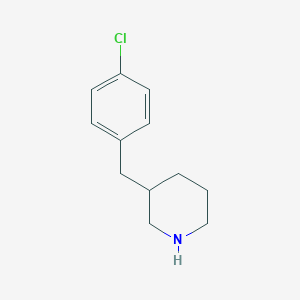
![2-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B149971.png)
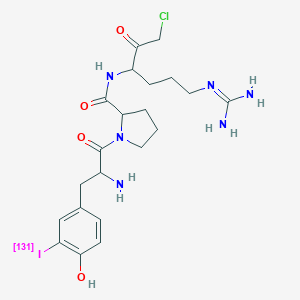
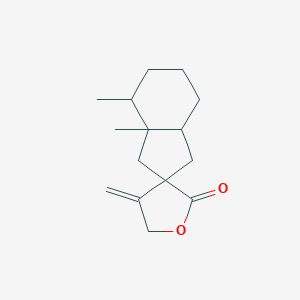
![[(3aS,4R,6aS,7R,8S,10R,10aR)-8-ethoxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate](/img/structure/B149985.png)
